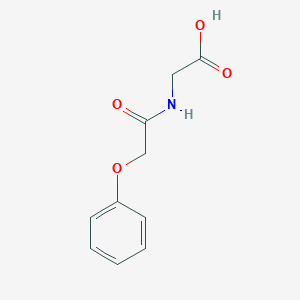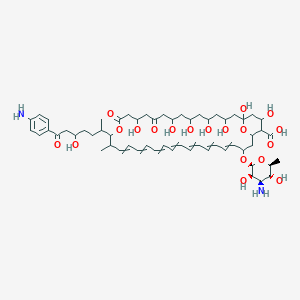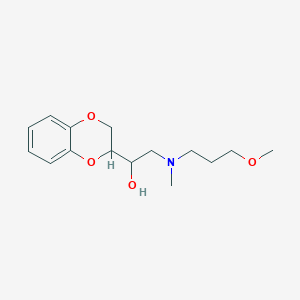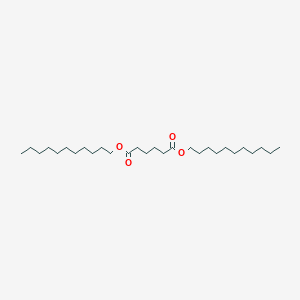
Diundecyl hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diundecyl hexanedioate, also known as DHD, is a synthetic compound that belongs to the family of diesters. It is widely used in the field of scientific research due to its unique properties and potential applications. DHD is a colorless and odorless liquid that is highly soluble in organic solvents and has a low boiling point.
Mécanisme D'action
The mechanism of action of Diundecyl hexanedioate is not well understood. However, it is believed that Diundecyl hexanedioate interacts with cell membranes and alters their properties. This can lead to changes in cell signaling pathways and gene expression, which can ultimately affect cellular function.
Effets Biochimiques Et Physiologiques
Diundecyl hexanedioate has been shown to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and antioxidant properties, which may make it useful for the treatment of various diseases such as cancer and cardiovascular disease. Diundecyl hexanedioate has also been shown to have antimicrobial properties, which may make it useful in the production of antibacterial and antifungal agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Diundecyl hexanedioate in lab experiments is its high solubility in organic solvents. This makes it easy to dissolve and mix with other compounds. Diundecyl hexanedioate is also relatively stable and has a low toxicity, which makes it safe to handle. However, one limitation of using Diundecyl hexanedioate in lab experiments is that it can be difficult to obtain in high purity. This can lead to variability in experimental results.
Orientations Futures
There are many potential future directions for the use of Diundecyl hexanedioate in scientific research. One area of interest is the development of new drug delivery systems that utilize Diundecyl hexanedioate as a carrier. Another area of interest is the use of Diundecyl hexanedioate in the production of new polymers and coatings with unique properties. Additionally, further research is needed to better understand the mechanism of action of Diundecyl hexanedioate and its potential use in the treatment of various diseases.
Conclusion:
In conclusion, Diundecyl hexanedioate is a synthetic compound that has a wide range of applications in scientific research. It is commonly used as a solvent, plasticizer, lubricant, and surfactant. Diundecyl hexanedioate has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, which make it useful for the treatment of various diseases. While there are some limitations to using Diundecyl hexanedioate in lab experiments, there are many potential future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis of Diundecyl hexanedioate involves the reaction of undecanol and hexanedioic acid in the presence of a catalyst such as sulfuric acid or p-toluene sulfonic acid. The reaction takes place at a high temperature and produces Diundecyl hexanedioate as the main product. The purity of Diundecyl hexanedioate can be improved by using various purification techniques such as distillation, recrystallization, and chromatography.
Applications De Recherche Scientifique
Diundecyl hexanedioate has a wide range of applications in scientific research. It is commonly used as a solvent and a plasticizer in the production of polymers, resins, and coatings. Diundecyl hexanedioate is also used as a lubricant in the manufacturing of metalworking fluids and as a surfactant in the production of detergents and emulsifiers. In addition, Diundecyl hexanedioate has been studied for its potential use as a drug delivery system due to its ability to enhance the solubility and bioavailability of drugs.
Propriétés
Numéro CAS |
14641-32-8 |
|---|---|
Nom du produit |
Diundecyl hexanedioate |
Formule moléculaire |
C28H54O4 |
Poids moléculaire |
454.7 g/mol |
Nom IUPAC |
diundecyl hexanedioate |
InChI |
InChI=1S/C28H54O4/c1-3-5-7-9-11-13-15-17-21-25-31-27(29)23-19-20-24-28(30)32-26-22-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3 |
Clé InChI |
WIZIPYVLMUMDQT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC |
Synonymes |
Adipic acid diundecyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



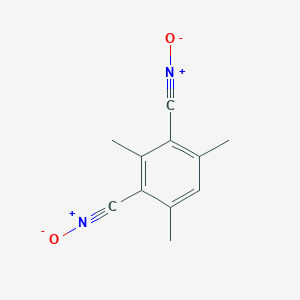
![4-Aminobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B81071.png)
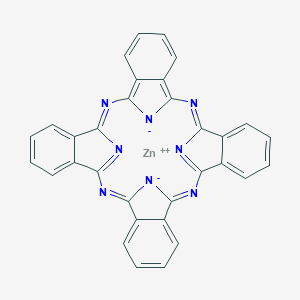

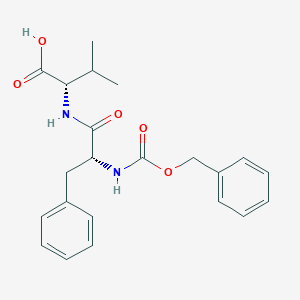
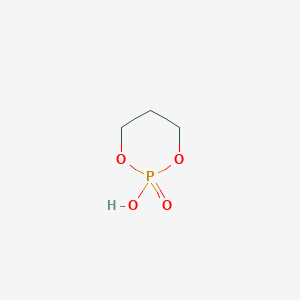
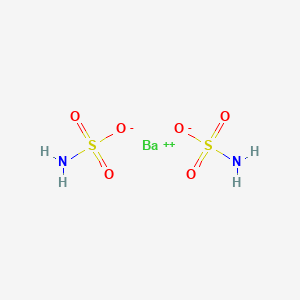
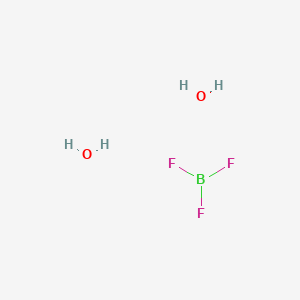
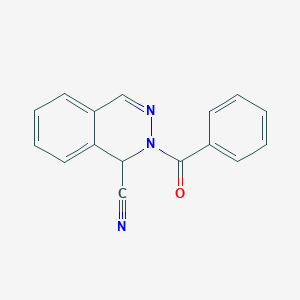
![2-[2-[(Benzyloxy)methyl]butyl]-2,3,5,6,11,11b-hexahydro-1H-indolizino[8,7-b]indole](/img/structure/B81084.png)

